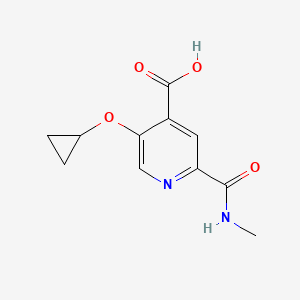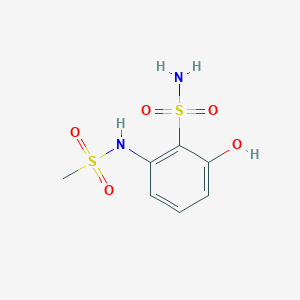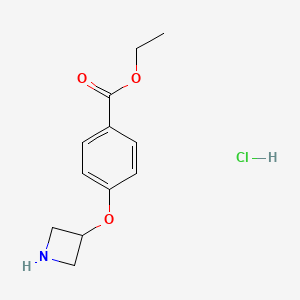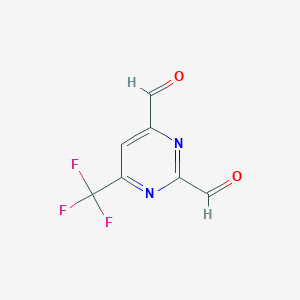
6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde is a heterocyclic compound with the molecular formula C7H3F3N2O2. It features a pyrimidine ring substituted with a trifluoromethyl group at the 6-position and aldehyde groups at the 2- and 4-positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde typically involves the formylation of pyrimidine derivatives. One common method is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce formyl groups into the pyrimidine ring . The reaction is carried out under reflux conditions for several hours to ensure complete formylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: 6-(Trifluoromethyl)pyrimidine-2,4-dicarboxylic acid
Reduction: 6-(Trifluoromethyl)pyrimidine-2,4-dimethanol
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties
Mécanisme D'action
The mechanism of action of 6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of aldehyde groups, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit the function of enzymes or disrupt cellular processes, leading to its bioactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
- 4-Hydroxy-6-(trifluoromethyl)pyrimidine-2-thiol
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
6-(Trifluoromethyl)pyrimidine-2,4-dicarbaldehyde is unique due to the presence of both trifluoromethyl and aldehyde groups on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C7H3F3N2O2 |
|---|---|
Poids moléculaire |
204.11 g/mol |
Nom IUPAC |
6-(trifluoromethyl)pyrimidine-2,4-dicarbaldehyde |
InChI |
InChI=1S/C7H3F3N2O2/c8-7(9,10)5-1-4(2-13)11-6(3-14)12-5/h1-3H |
Clé InChI |
PZNWGALWLXLQRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(N=C1C(F)(F)F)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


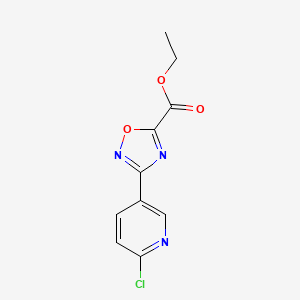
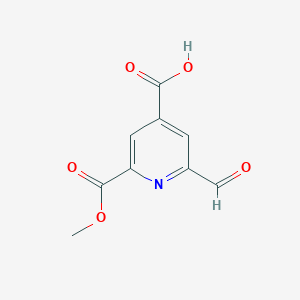
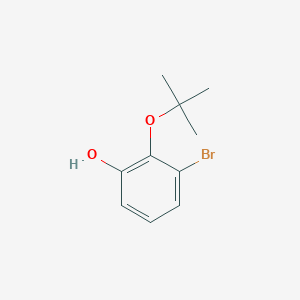
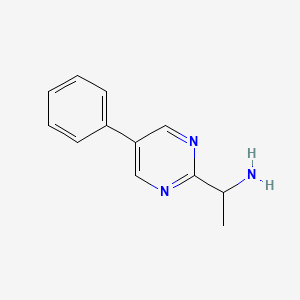
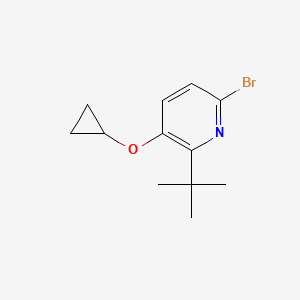
![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
![3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine-8-carboxylic acid](/img/structure/B14847179.png)
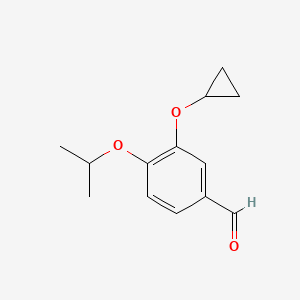
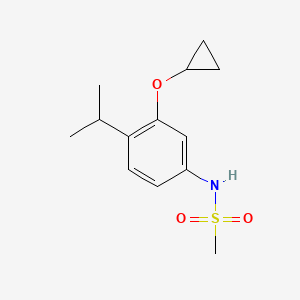
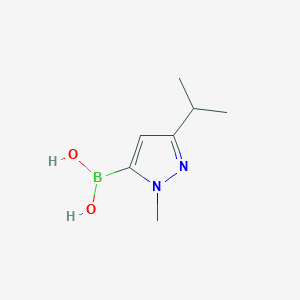
![[3-(Acetylamino)-5-formylphenyl]acetic acid](/img/structure/B14847198.png)
